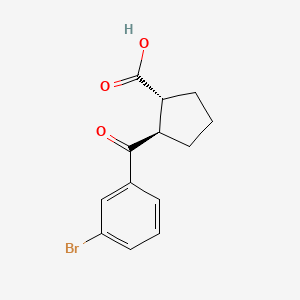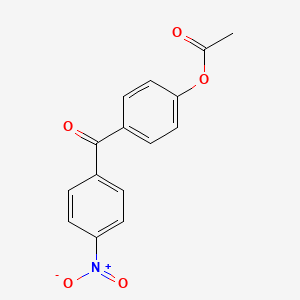
1-(6,7-Dimethoxynaphthalen-2-yl)ethanone
Übersicht
Beschreibung
1-(6,7-Dimethoxynaphthalen-2-yl)ethanone is a chemical compound with the IUPAC name 1-(6,7-dimethoxynaphthalen-2-yl)ethanone and the molecular formula C14H14O3 . It has a molecular weight of 230.26 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1-(6,7-Dimethoxynaphthalen-2-yl)ethanone can be achieved through a reaction involving aluminum (III) chloride in nitrobenzene at 0 - 20℃ . Another method involves using acetyl chloride and AlCl3 in dry 1,2-dichloroethane at 0℃ for 12 hours .Molecular Structure Analysis
The InChI code for 1-(6,7-Dimethoxynaphthalen-2-yl)ethanone is 1S/C14H14O3/c1-9(15)10-4-5-11-7-13(16-2)14(17-3)8-12(11)6-10/h4-8H,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
1-(6,7-Dimethoxynaphthalen-2-yl)ethanone is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
1-(6,7-Dimethoxynaphthalen-2-yl)ethanone serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to modifications that can lead to the development of new therapeutic agents, particularly in the realm of central nervous system disorders and pain management .
Organic Synthesis
This compound is utilized in organic synthesis, where it acts as a precursor for the preparation of complex molecules. Its reactions often involve the formation of carbon-carbon or carbon-heteroatom bonds, which are fundamental in constructing diverse organic architectures .
Material Science
In material science, 1-(6,7-Dimethoxynaphthalen-2-yl)ethanone is explored for its potential in creating novel materials. Its aromatic structure could be integral in developing new polymers or coatings with unique properties such as enhanced durability or thermal stability .
Analytical Chemistry
The compound finds application in analytical chemistry as a standard or reference material. Its well-defined structure and properties allow it to be used in calibrating instruments or validating analytical methods like HPLC and LC-MS .
Biochemistry
In biochemistry, 1-(6,7-Dimethoxynaphthalen-2-yl)ethanone may be involved in studying enzyme-catalyzed reactions or metabolic pathways. Its interactions with biological molecules can shed light on the mechanistic aspects of cellular processes .
Environmental Science
Researchers investigate the environmental impact of 1-(6,7-Dimethoxynaphthalen-2-yl)ethanone, particularly its biodegradability and potential toxicity to aquatic life. Understanding its environmental fate is crucial for assessing the risks associated with its use and disposal .
Chemical Engineering
In chemical engineering, this compound’s role in process optimization is examined. Its physical and chemical properties are relevant for designing efficient and safe chemical processes on an industrial scale .
Nanotechnology
Lastly, 1-(6,7-Dimethoxynaphthalen-2-yl)ethanone’s applications in nanotechnology are being explored. Its molecular structure could be key in constructing nanoscale devices or materials with advanced functionalities .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, as well as first aid measures .
Eigenschaften
IUPAC Name |
1-(6,7-dimethoxynaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(15)10-4-5-11-7-13(16-2)14(17-3)8-12(11)6-10/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBERCTJMXDKBID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=C(C=C2C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299910 | |
| Record name | 1-(6,7-dimethoxynaphthalen-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6,7-Dimethoxynaphthalen-2-yl)ethanone | |
CAS RN |
37707-72-5 | |
| Record name | MLS002920210 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(6,7-dimethoxynaphthalen-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346288.png)
![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346289.png)
![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346290.png)









